ethyl hydrogen sulfate;N-ethyloctadecan-1-amine
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Overview
Description
Ethyl hydrogen sulfate: and N-ethyloctadecan-1-amine are two distinct chemical compounds with unique properties and applications. N-ethyloctadecan-1-amine is an amine derivative, characterized by the presence of a long alkyl chain, making it a surfactant with various industrial applications .
Preparation Methods
Ethyl Hydrogen Sulfate
Ethyl hydrogen sulfate can be synthesized by reacting ethanol with sulfuric acid under controlled conditions. The reaction is highly exothermic and must be kept below 140°C to prevent the formation of diethyl ether . Industrially, it can also be produced by reacting ethylene with sulfuric acid, followed by hydrolysis .
N-Ethyloctadecan-1-Amine
N-ethyloctadecan-1-amine can be synthesized through reductive amination, where octadecanal reacts with ethylamine in the presence of a reducing agent . Another method involves the nucleophilic substitution of octadecyl halides with ethylamine .
Chemical Reactions Analysis
Ethyl Hydrogen Sulfate
Ethyl hydrogen sulfate undergoes various chemical reactions, including:
Hydrolysis: Produces ethanol and sulfuric acid.
Dehydration: Forms diethyl ether when heated above 140°C.
Decomposition: Breaks down into ethylene and sulfuric acid at temperatures above 170°C.
N-Ethyloctadecan-1-Amine
N-ethyloctadecan-1-amine participates in:
Scientific Research Applications
Ethyl Hydrogen Sulfate
Ethyl hydrogen sulfate is used in:
Organic Synthesis: As an intermediate in the production of ethanol and diethyl ether.
Pharmaceuticals: In the synthesis of various drug molecules containing sulfate groups.
Industrial Chemistry: As a catalyst in esterification reactions.
N-Ethyloctadecan-1-Amine
N-ethyloctadecan-1-amine finds applications in:
Surfactants: Used in detergents and emulsifiers due to its long alkyl chain.
Medicinal Chemistry: As a building block for drug synthesis.
Materials Science: In the production of polymers and nanomaterials.
Mechanism of Action
Ethyl Hydrogen Sulfate
The mechanism of action involves the protonation of ethanol by sulfuric acid, forming an oxonium ion, which then reacts to produce ethyl hydrogen sulfate . This intermediate can further react to form diethyl ether or decompose into ethylene .
N-Ethyloctadecan-1-Amine
N-ethyloctadecan-1-amine acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. It can participate in nucleophilic substitution and addition reactions, forming various derivatives .
Comparison with Similar Compounds
Ethyl Hydrogen Sulfate
Similar compounds include:
Methyl hydrogen sulfate: Used in similar esterification reactions but with different reactivity due to the shorter alkyl chain.
Diethyl sulfate: A related compound used as an alkylating agent.
N-Ethyloctadecan-1-Amine
Octadecylamine: Lacks the ethyl group, making it less reactive in certain reactions.
N-methyloctadecan-1-amine: Has a methyl group instead of an ethyl group, affecting its reactivity and applications.
These comparisons highlight the unique properties and applications of ethyl hydrogen sulfate and N-ethyloctadecan-1-amine in various fields of chemistry and industry.
Properties
CAS No. |
67874-03-7 |
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Molecular Formula |
C22H49NO4S |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
ethyl hydrogen sulfate;N-ethyloctadecan-1-amine |
InChI |
InChI=1S/C20H43N.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2;1-2-6-7(3,4)5/h21H,3-20H2,1-2H3;2H2,1H3,(H,3,4,5) |
InChI Key |
JDQALEDUBAOUSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCC.CCOS(=O)(=O)O |
Origin of Product |
United States |
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